REACTION_CXSMILES
|
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[F:8][C:9]([F:13])=[C:10]([F:12])[Cl:11]>C1(C=CC(O)=CC=1)O>[CH3:3][C:2]1([C:1]([O:6][CH3:7])=[O:5])[CH2:4][C:9]([F:13])([F:8])[C:10]1([Cl:11])[F:12]
|
Name
|
|
Quantity
|
174 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
FC(=C(Cl)F)F
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added at -70° C
|
Type
|
TEMPERATURE
|
Details
|
is increased to 28 bar
|
Type
|
TEMPERATURE
|
Details
|
The mixture is maintained at 140° C. for 17 hours
|
Duration
|
17 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
DISTILLATION
|
Details
|
the mixture is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C(C1)(F)F)(F)Cl)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 203 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 53.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |